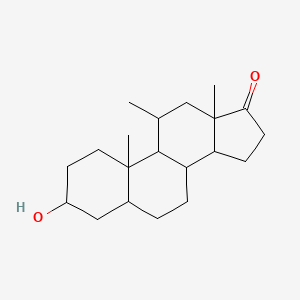
3-Hydroxy-10,11,13-trimethyl-hexadecahydro-cyclopenta(A)phenanthren-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-10,11,13-trimethyl-hexadecahydro-cyclopenta(A)phenanthren-17-one is a complex organic compound with the molecular formula C20H32O2. It is a rare and unique chemical often used in early discovery research. This compound is part of a collection of chemicals provided by Sigma-Aldrich for research purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-10,11,13-trimethyl-hexadecahydro-cyclopenta(A)phenanthren-17-one involves multiple steps. One common method starts with 17α-hydroxyprogesterone, which undergoes enolization at the 3-position followed by etherification using ethanol and triethyl orthoformate. The 6-position is then halogenated using carbon tetrabromide, and the 3-position ketone is reduced. Finally, the 17-position hydroxyl group is acetylated to yield the desired compound .
Industrial Production Methods
Typically, such compounds are synthesized in small quantities in laboratory settings rather than on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-10,11,13-trimethyl-hexadecahydro-cyclopenta(A)phenanthren-17-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The compound can undergo substitution reactions at various positions on the cyclopenta(A)phenanthrene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like carbon tetrabromide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the ketone group results in an alcohol .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-10,11,13-trimethyl-hexadecahydro-cyclopenta(A)phenanthren-17-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-10,11,13-trimethyl-hexadecahydro-cyclopenta(A)phenanthren-17-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epiandrosterone: A similar compound with weak androgenic activity, known to inhibit the pentose phosphate pathway and reduce intracellular NADPH levels.
17α-Hydroxyprogesterone: A precursor used in the synthesis of 3-Hydroxy-10,11,13-trimethyl-hexadecahydro-cyclopenta(A)phenanthren-17-one.
Uniqueness
This compound is unique due to its specific structure and the combination of functional groups, which confer distinct chemical and biological properties. Its rarity and specialized use in research further highlight its uniqueness .
Eigenschaften
CAS-Nummer |
139284-87-0 |
|---|---|
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
3-hydroxy-10,11,13-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H32O2/c1-12-11-20(3)16(6-7-17(20)22)15-5-4-13-10-14(21)8-9-19(13,2)18(12)15/h12-16,18,21H,4-11H2,1-3H3 |
InChI-Schlüssel |
FHSSMFXPNPSOIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(C(CCC2=O)C3C1C4(CCC(CC4CC3)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















